7Wvz3C3pmq

Description

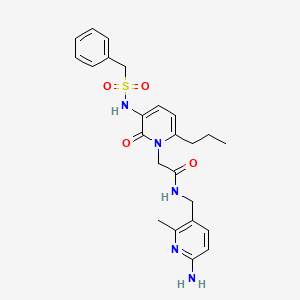

L-375052 is a small molecule compound developed by Merck Research Laboratories. It is known for its potent thrombin inhibitory properties, making it a significant candidate in the treatment of cardiovascular diseases, particularly thromboembolism .

Properties

CAS No. |

187162-97-6 |

|---|---|

Molecular Formula |

C24H29N5O4S |

Molecular Weight |

483.6 g/mol |

IUPAC Name |

N-[(6-amino-2-methylpyridin-3-yl)methyl]-2-[3-(benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetamide |

InChI |

InChI=1S/C24H29N5O4S/c1-3-7-20-11-12-21(28-34(32,33)16-18-8-5-4-6-9-18)24(31)29(20)15-23(30)26-14-19-10-13-22(25)27-17(19)2/h4-6,8-13,28H,3,7,14-16H2,1-2H3,(H2,25,27)(H,26,30) |

InChI Key |

UBCBHGGCRITWCL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C(=O)N1CC(=O)NCC2=C(N=C(C=C2)N)C)NS(=O)(=O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of L-375052 involves several key steps:

Cyclization: Acetyl cyclopropane is reacted with 2-nitroacetamide and formamide dimethylacetal in the presence of p-toluenesulfonic acid to form nitro-pyridinone.

Reduction: The nitro-pyridinone is reduced using hydrogen over palladium on carbon to yield 3-amino-6-propylpyridin-2(1H)-one.

Protection: The amino group is protected with benzyl chloroformate to form a carbamate.

Condensation: The carbamate is condensed with tert-butyl bromoacetate using sodium hydride in tetrahydrofuran to produce a substituted acetate ester.

Deprotection: The ester is deprotected by hydrogenolysis with hydrogen over palladium on carbon in ethyl acetate to yield an intermediate with a free amino group.

Sulfonamide Formation: The intermediate is treated with benzylsulfonyl chloride and pyridine to form a sulfonamide.

Hydrolysis: The ester group is hydrolyzed with hydrochloric acid in ethyl acetate to produce a carboxylic acid.

Final Condensation: The carboxylic acid is condensed with pyridylmethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole to form the final carboxamide.

Chemical Reactions Analysis

L-375052 undergoes various chemical reactions, including:

Oxidation and Reduction: The nitro group in the intermediate nitro-pyridinone is reduced to an amino group using hydrogen over palladium on carbon.

Substitution: The amino group is protected and then substituted with benzylsulfonyl chloride to form a sulfonamide.

Condensation: The final step involves the condensation of a carboxylic acid with pyridylmethylamine to form a carboxamide.

Scientific Research Applications

L-375052 has several scientific research applications:

Chemistry: It is used as a model compound for studying thrombin inhibition and related biochemical pathways.

Biology: It is utilized in research to understand the mechanisms of blood coagulation and the role of thrombin in various physiological processes.

Medicine: L-375052 is being investigated for its potential therapeutic applications in treating thromboembolic disorders and other cardiovascular diseases.

Mechanism of Action

L-375052 exerts its effects by inhibiting thrombin, a key enzyme in the blood coagulation cascade. Thrombin converts fibrinogen to fibrin, leading to blood clot formation. By inhibiting thrombin, L-375052 prevents the formation of blood clots, making it a valuable therapeutic agent for conditions like thromboembolism .

Comparison with Similar Compounds

L-375052 is unique among thrombin inhibitors due to its improved pharmacokinetic properties. Similar compounds include:

L-374087: Another thrombin inhibitor with a similar pyridinone core but different modifications to enhance oral absorption.

Argatroban: A synthetic direct thrombin inhibitor used clinically for anticoagulation.

Dabigatran: An oral direct thrombin inhibitor used to prevent stroke and blood clots in patients with atrial fibrillation

L-375052 stands out due to its specific structural modifications that enhance its stability and bioavailability, making it a promising candidate for further development in thromboembolic therapy.

If you have any more questions or need further details, feel free to ask!

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.